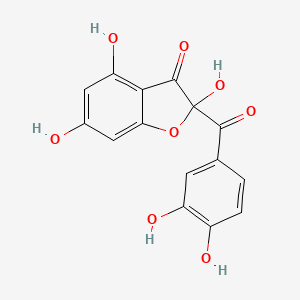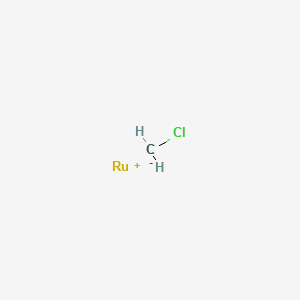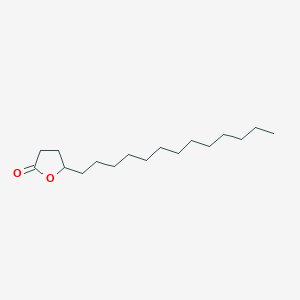
N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine typically involves the reaction of 9-aminoacridine with dimethylformamide and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine oxide derivatives, while reduction may produce reduced acridine compounds.
Applications De Recherche Scientifique
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and interactions, particularly in fluorescence-based assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-Acridinyl)maleimide: Another acridine derivative with similar fluorescence properties.
9-Isothiocyanatoacridine: Known for its reactivity with amines and amino acids.
9-Acridinyl amino acid derivatives: Synthesized for their potential anticancer activity.
Uniqueness
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is unique due to its specific structure and combination of properties. Its ability to intercalate into DNA and its fluorescence characteristics make it a valuable tool in both research and potential therapeutic applications. The compound’s versatility in undergoing various chemical reactions further enhances its utility in scientific studies.
Propriétés
Numéro CAS |
101398-43-0 |
|---|---|
Formule moléculaire |
C17H18IN3 |
Poids moléculaire |
391.25 g/mol |
Nom IUPAC |
N'-acridin-9-yl-N,N-dimethylmethanimidamide;iodomethane |
InChI |
InChI=1S/C16H15N3.CH3I/c1-19(2)11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;1-2/h3-11H,1-2H3;1H3 |
Clé InChI |
KIDNYOJUXCYUPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=C2C=CC=CC2=NC3=CC=CC=C31.CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
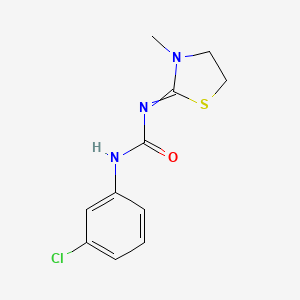
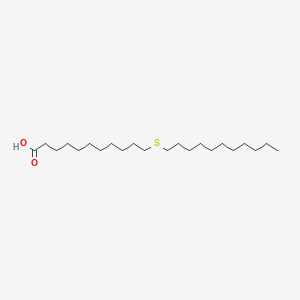
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
